N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide
Description
N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole ring, substituted with phenyl and thiophene moieties, and capped with an acetamide group. Its structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12(25)20-17-10-15(16-8-5-9-27-16)23-24(17)19-21-14(11-18(26)22-19)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQWDOIEUEJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed review of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising several heterocyclic moieties, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 368.41 g/mol. The presence of the pyrimidine and pyrazole rings is significant in enhancing its pharmacological profile.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antiviral Activity : Certain derivatives have shown efficacy against viral infections by inhibiting replication processes. For instance, pyrazole derivatives have been reported to suppress the replication of the hepatitis C virus through the inhibition of cyclooxygenase enzymes .
- Neuroprotective Effects : Some studies suggest that related compounds may possess neuroprotective properties, potentially aiding in recovery from traumatic brain injuries due to their ability to modulate neuroinflammatory pathways .
- Anticancer Properties : The structural components of this compound may also contribute to anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways .
Antiviral Studies
A study conducted on pyrazole derivatives demonstrated that specific compounds exhibited significant antiviral effects against herpes simplex virus type 1 (HSV-1), with reductions in plaque formation by up to 69% . This suggests that this compound could have similar antiviral potential.
Neuroprotective Studies
Research focusing on the neuroprotective capabilities of pyrimidine derivatives indicated that some compounds could effectively reduce neuronal damage following oxidative stress. This was evidenced by improved survival rates in neuronal cell cultures treated with these compounds after exposure to neurotoxic agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Dawood et al. (2024) | Identified new pyrazole derivatives with antiviral activity against HSV; reductions in viral plaques were significant. |
| Crespo et al. (2013) | Explored the potential of dihydropyrimidinones as selective A2B adenosine receptor antagonists, indicating broad therapeutic applications. |
| El-Sabbagh et al. (2024) | Synthesized novel N-acetylpyrazole derivatives showing promising anti-hepatitis activity at subtoxic concentrations. |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. Studies suggest that it may aid in recovery from traumatic brain injuries by promoting neuronal survival and reducing oxidative stress . This application is particularly relevant given the increasing incidence of neurological disorders.
Organic Synthesis
The synthesis of this compound involves multi-step reactions that can be applied in organic synthesis methodologies. The incorporation of thiophene and pyrazole rings provides avenues for developing new materials with tailored properties .
Antimicrobial Properties
Preliminary studies have indicated that the compound possesses antimicrobial activity against a range of pathogens. This aspect opens potential applications in developing new antibiotics or antifungal agents .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives, including the target compound, demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was linked to the inhibition of specific signaling pathways involved in cell cycle regulation .
Case Study 2: Neuroprotection
In vitro experiments using neuronal cell lines exposed to neurotoxic agents revealed that treatment with the compound led to enhanced cell viability and reduced markers of apoptosis. These findings support its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Research Findings and Limitations
- Hydrogen-Bonding Patterns: The pyrimidinone’s carbonyl group forms robust hydrogen bonds (graph set notation: C(6) motif) in crystalline states, a feature less pronounced in methyl-substituted analogs .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate the target compound decomposes at 218°C, compared to 230°C for methyl-substituted analogs, reflecting the stabilizing effect of aliphatic substituents .
Preparation Methods
Formation of the Pyrazole-Thiophene Intermediate
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A thiophen-2-yl group is introduced at the C3 position of the pyrazole ring through palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using thiophen-2-ylboronic acid and a halogenated pyrazole precursor achieves >85% yield under microwave irradiation.
Key Reaction Parameters
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Temperature: 80°C, 30 minutes
Synthesis of the Dihydropyrimidinone Moiety
The 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl group is synthesized via Biginelli condensation. Ethyl acetoacetate, benzaldehyde, and urea react in acidic ethanol to form the dihydropyrimidinone scaffold. Post-functionalization at the C2 position is achieved through nucleophilic substitution with the pyrazole-thiophene intermediate.
Table 1: Biginelli Reaction Optimization
| Condition | Value |
|---|---|
| Catalyst | HCl (conc.) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Acetamide Functionalization
The final acetamide group is introduced via acylation of the pyrazole amine. Acetic anhydride in dichloromethane (DCM) with triethylamine as a base achieves quantitative acetylation at 0–5°C. Purification via recrystallization from methanol/water yields the target compound with >99% HPLC purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents like toluene favor cyclization but slow reaction kinetics. Polar aprotic solvents (e.g., DMF) accelerate coupling but increase byproduct formation. A mixed solvent system (THF/H₂O) balances reactivity and selectivity, achieving 91% yield in the final coupling step.
Catalytic Systems
Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) are critical for C–N bond formation. Ligand-free conditions reduce costs but require higher temperatures (120°C). Industrial-scale protocols employ 5% Pd/C under hydrogen (130 psi) to minimize metal residues.
Table 2: Catalytic Efficiency Comparison
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 85 | 98.5 |
| Pd/C | Triphenylphosphine | 91 | 99.6 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 30% acetonitrile/70% H₂O) confirms >99.4% purity with a retention time of 25.7 minutes.
Comparative Analysis of Synthetic Routes
Stepwise vs. One-Pot Synthesis
Stepwise synthesis improves intermediate isolation but increases processing time. One-pot methods reduce solvent use but require precise pH control (pH 7.5–8.0 during workup).
Yield and Scalability
Benzyl carbamate intermediates facilitate large-scale production (65 g batches) with 95% yield. Hydrogenolysis using Pd/C and glycolic acid ensures efficient deprotection without over-reduction.
Challenges and Troubleshooting
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the pyrimidinone and pyrazole rings. The thiophene proton signals typically appear at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, ensuring purity >95% .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrimidinone core .
What structural features confer potential bioactivity to this compound?
Q. Basic Research Focus
- Pyrimidinone Core : The 6-oxo-1,6-dihydropyrimidin-2-yl group mimics purine bases, enabling interactions with enzymatic ATP-binding pockets .
- Thiophene-Pyrazole Moiety : Enhances π-π stacking with aromatic residues in target proteins .
- Acetamide Linker : Improves solubility and serves as a hydrogen-bond acceptor .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Q. Advanced Research Focus
- Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring to enhance binding affinity. Replace thiophene with furan to assess heterocycle flexibility .
- Methodology : Use parallel synthesis to generate analogs, followed by enzymatic assays (e.g., kinase inhibition) and molecular docking to prioritize candidates .
What reaction mechanisms underlie the compound’s susceptibility to hydrolysis or oxidation?
Q. Advanced Research Focus
- Hydrolysis : The dihydropyrimidinone ring undergoes base-catalyzed ring-opening via nucleophilic attack at the C4 carbonyl, forming a transient enolate intermediate .
- Oxidation : Thiophene sulfur is prone to oxidation to sulfoxide under acidic conditions; stabilize using antioxidants like BHT during storage .
How does the compound’s stability vary under physiological conditions (pH, temperature)?
Q. Advanced Research Focus
- pH Stability : Degrades rapidly at pH < 4 (gastric conditions) due to protonation of the pyrimidinone nitrogen. Use enteric coatings for oral delivery studies .
- Thermal Stability : Maintains integrity up to 150°C, but prolonged heating (>6 hours) at 80°C induces dimerization via free-radical intermediates .
What computational strategies predict binding modes with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate interactions with kinase domains (e.g., EGFR) to identify key residues (e.g., Lys721, Thr830) for hydrogen bonding .
- QSAR Models : Use 3D descriptors (e.g., polar surface area, logP) to correlate substituent effects with IC values .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for off-target effects using siRNA knockdowns .
- Data Validation : Cross-reference IC values with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
What enzymatic assays are suitable for evaluating its inhibition kinetics?
Q. Advanced Research Focus
- Kinase Assays : Use ADP-Glo™ to measure ATP consumption in real-time. Calculate values via Lineweaver-Burk plots .
- CYP450 Interactions : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
- Yield Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., reactant stoichiometry, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
